molecular formula C26H25N3O4 B2996481 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime CAS No. 1025164-82-2

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime

Cat. No.: B2996481
CAS No.: 1025164-82-2
M. Wt: 443.503
InChI Key: LRZMINYCHKGPFT-SLEBQGDGSA-N
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Description

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime is a complex organic compound belonging to the benzisoxazole family This compound features a hexahydro-1,2-benzisoxazole core with phenyl groups at the 2 and 3 positions and a nitrobenzyl oxime group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime typically involves multiple steps, starting with the formation of the benzisoxazole core. One common approach is the cyclization of an appropriate precursor, such as a diphenyl-substituted hydroxybenzene derivative, under acidic or basic conditions. The nitrobenzyl oxime group is then introduced through a nitration reaction followed by an oxime formation step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in different functional properties.

  • Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).

  • Substitution: : Electrophilic substitution may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve alkyl halides.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Bromo- or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and bacterial infections.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for creating specialized materials with specific characteristics.

Mechanism of Action

The mechanism by which 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime exerts its effects depends on its molecular targets and pathways. The nitro group, for example, can interact with biological molecules, leading to the activation or inhibition of specific pathways. The phenyl groups may also play a role in binding to receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazole derivatives: : These compounds share a similar core structure but may have different substituents and functional groups.

  • Nitrobenzyl derivatives: : These compounds contain a nitrobenzyl group but differ in their core structure.

Uniqueness

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime is unique due to its combination of the benzisoxazole core and the nitrobenzyl oxime group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(E)-N-[(4-nitrophenyl)methoxy]-2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-29(31)22-16-14-19(15-17-22)18-32-27-23-12-7-13-24-25(23)26(20-8-3-1-4-9-20)28(33-24)21-10-5-2-6-11-21/h1-6,8-11,14-17,24-26H,7,12-13,18H2/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZMINYCHKGPFT-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/OCC5=CC=C(C=C5)[N+](=O)[O-])/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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